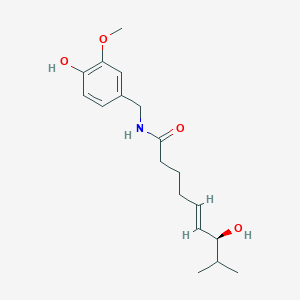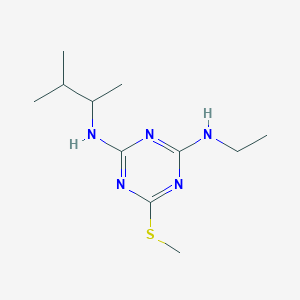![molecular formula C9H7N B166673 2-[(E)-1-Butene-3-ynyl]pyridine CAS No. 134541-96-1](/img/structure/B166673.png)
2-[(E)-1-Butene-3-ynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-Butene-3-ynyl]pyridine, also known as EBYP, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. EBYP is a pyridine derivative, and its unique chemical structure makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-Butene-3-ynyl]pyridine varies depending on its application. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to disrupt the nervous system of insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
Biochemische Und Physiologische Effekte
2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have a range of biochemical and physiological effects. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to reduce inflammation and cancer cell growth. It has also been found to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to be toxic to insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields. Another advantage is that it can be synthesized using various methods, allowing researchers to optimize the synthesis process for their specific needs. However, one limitation of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is that it can be difficult to handle due to its toxicity and potential health hazards.
Zukünftige Richtungen
There are numerous future directions for research on 2-[(E)-1-Butene-3-ynyl]pyridine. In the field of pharmaceuticals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. In the field of agrochemicals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a biopesticide, which could be an environmentally friendly alternative to traditional pesticides. In materials science, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a building block for the synthesis of new functional materials, such as sensors and catalysts. Overall, the unique chemical structure and potential applications of 2-[(E)-1-Butene-3-ynyl]pyridine make it a promising candidate for future research in various fields.
Synthesemethoden
The synthesis of 2-[(E)-1-Butene-3-ynyl]pyridine can be achieved through various methods, including the reaction of 2-bromopyridine with but-3-yn-1-ol in the presence of a palladium catalyst. Other methods include the reaction of 2-pyridinecarboxaldehyde with but-3-yn-1-amine in the presence of a base. These methods have been optimized to produce high yields of pure 2-[(E)-1-Butene-3-ynyl]pyridine.
Wissenschaftliche Forschungsanwendungen
2-[(E)-1-Butene-3-ynyl]pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to be effective in treating Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a precursor for the synthesis of various functional materials, including polymers and metal complexes.
Eigenschaften
CAS-Nummer |
134541-96-1 |
|---|---|
Produktname |
2-[(E)-1-Butene-3-ynyl]pyridine |
Molekularformel |
C9H7N |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-[(E)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+ |
InChI-Schlüssel |
LRKXULCRSQBKSY-ZZXKWVIFSA-N |
Isomerische SMILES |
C#C/C=C/C1=CC=CC=N1 |
SMILES |
C#CC=CC1=CC=CC=N1 |
Kanonische SMILES |
C#CC=CC1=CC=CC=N1 |
Synonyme |
Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)





